9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione
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Description
Synthesis Analysis
The compound N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide, which has a similar structure, has been synthesized from the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole .Molecular Structure Analysis
The compound N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide has been characterized by spectroscopy, microanalysis, and single crystal X-ray diffractometry . It crystallizes in the monoclinic space group P 2 1 / c with a = 15.8980 (7) Å, b = 4.8067 (2) Å, c = 21.0455 (10) Å, β = 101.153 (2)°, and Z = 4 .Chemical Reactions Analysis
The synthesis of the compound involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole .Scientific Research Applications
- HIV-1 Protease Inhibitors : Many HIV-1 protease inhibitors are designed to fit the active site of the enzyme, allowing them to compete with the natural substrate. The structural features of this compound could be explored for potential antiviral drug development .
- Antimalarial Agents : The synthesis of pyrido[1,2-a]benzimidazoles, a class of antimalarial compounds, could benefit from understanding the properties of this molecule .
- Hydrogen-Bonding Aggregates : The 1,3,5-triazine unit is known for forming strong three simultaneous hydrogen bonds. Researchers could explore its use in creating organized aggregates for host-guest chemistry .
Medicinal Chemistry and Drug Design
Supramolecular Chemistry and Host-Guest Interactions
properties
IUPAC Name |
13,13-dioxo-13λ6-thia-8,10,16-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),3,5,7-tetraene-9-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c16-19(17)5-9-10(6-19)15-11(13-9)7-3-1-2-4-8(7)14-12(15)18/h1-4,7,9-10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTDAEGTFPMUPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N3C(=N2)C4C=CC=CC4=NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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